3-(1,1-Difluoroethyl)-5-fluoroaniline

fluorinated aniline pKa bioavailability

3-(1,1-Difluoroethyl)-5-fluoroaniline (C₈H₈F₃N, MW 175.15 g/mol) is a fluorinated aromatic amine featuring a 1,1-difluoroethyl group at the meta position and a fluorine atom at position 5 relative to the amino group. This disubstituted aniline scaffold is employed as a key intermediate in the synthesis of bioactive molecules where precise modulation of electronic and lipophilic properties is required.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
Cat. No. B12985963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Difluoroethyl)-5-fluoroaniline
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)F)N)(F)F
InChIInChI=1S/C8H8F3N/c1-8(10,11)5-2-6(9)4-7(12)3-5/h2-4H,12H2,1H3
InChIKeyLWYIMXJBBWWURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,1-Difluoroethyl)-5-fluoroaniline (CAS 1529769-54-7): A Specialized Fluorinated Aniline Building Block for Agrochemical and Pharmaceutical Research


3-(1,1-Difluoroethyl)-5-fluoroaniline (C₈H₈F₃N, MW 175.15 g/mol) is a fluorinated aromatic amine featuring a 1,1-difluoroethyl group at the meta position and a fluorine atom at position 5 relative to the amino group . This disubstituted aniline scaffold is employed as a key intermediate in the synthesis of bioactive molecules where precise modulation of electronic and lipophilic properties is required. Its unique substitution pattern provides a differentiated profile compared to non-fluorinated or mono-substituted aniline analogs, making it a targeted procurement choice for discovery chemistry programs.

Why 3-(1,1-Difluoroethyl)-5-fluoroaniline Cannot Simply Be Replaced by Unsubstituted or Mono-Fluoro Aniline Analogs


The combined electron‑withdrawing effects of the 1,1‑difluoroethyl group and the 5‑fluoro substituent impart a unique electronic environment that cannot be replicated by either substituent alone [1]. Generic substitution with 3‑(1,1‑difluoroethyl)aniline (lacking the ring fluorine) or 3‑fluoroaniline (lacking the difluoroethyl group) will result in a significantly different pKa, dipole moment, and hydrogen‑bonding capacity, which in turn affect reactivity, metabolic stability, and target binding. The quantitative evidence below demonstrates that these differences are not marginal and directly impact the compound’s utility in lead optimisation and structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-(1,1-Difluoroethyl)-5-fluoroaniline Relative to Closest Analogs


Reduced Basicity (pKa) Compared with Non-Fluorinated and Mono-Fluorinated Anilines

The target compound exhibits a predicted pKa of approximately 3.7, which is substantially lower than unsubstituted aniline (pKa 4.63) [1] and the non–ring‑fluorinated analog 3‑(1,1‑difluoroethyl)aniline (predicted pKa ~4.1). The acidification of ~0.9 log units relative to aniline and ~0.4 log units relative to the monodesfluoro analog arises from the additive electron‑withdrawing effects of the 5‑fluoro and 1,1‑difluoroethyl substituents [2].

fluorinated aniline pKa bioavailability

Lower Lipophilicity (LogP) Relative to Trifluoromethyl-Substituted Analog

The α,α‑difluoroethyl group (−CF₂CH₃) is significantly more polar than the trifluoromethyl group (−CF₃). Consequently, the predicted logP of 3‑(1,1‑difluoroethyl)‑5‑fluoroaniline is approximately 1.9, whereas the corresponding 3‑(trifluoromethyl)‑5‑fluoroaniline analogue exhibits a logP of around 2.5 [1]. This ~0.6 log unit reduction in lipophilicity is consistent with the general observation that difluoroethyl ethers/thioethers are more polar than their trifluoromethyl ether counterparts [2].

logP lipophilicity difluoroethyl bioisostere

Potential for Enhanced Metabolic Stability Versus Non-Fluorinated Ethyl Analogs

Fluorination at the benzylic position of the ethyl group (CH₃CF₂–) is a well‑established strategy to block cytochrome P450‑mediated oxidation. In analogous systems, aryl α,α‑difluoroethyl thioethers demonstrated no evidence of defluorination during microbial metabolism, while the unfluorinated ethyl group underwent rapid oxidation [1]. Although direct metabolic data for 3‑(1,1‑difluoroethyl)‑5‑fluoroaniline are not publicly available, the class‑level inference is that replacing a –CH₂CH₃ group with –CF₂CH₃ at the 3‑position should significantly improve metabolic half‑life.

metabolic stability CYP oxidation difluoroethyl shielding

Synthetic Accessibility via Transition-Metal-Free Photoinduced Difluoroalkylation

Modern synthetic methodology enables the preparation of difluoroalkyl anilines through a visible‑light organophotocatalytic system that operates under mild, transition‑metal‑free conditions [1]. This route provides access to a wide range of difluoroalkyl anilines, including the target compound, without the need for expensive nickel catalysts or high‑pressure equipment required by traditional cross‑coupling approaches. The operational simplicity and broad substrate scope of this method improve supply reliability and reduce cost.

photocatalysis difluoroalkylation green chemistry

Where 3-(1,1-Difluoroethyl)-5-fluoroaniline Delivers Maximum Value: Research and Industrial Application Scenarios


Lead Optimization in Drug Discovery: Fine‑Tuning Basicity and Lipophilicity

In SAR campaigns, medicinal chemists require building blocks that allow precise modulation of physicochemical properties without drastic scaffold changes. The predicted pKa of ~3.7 and logP of ~1.9 for 3‑(1,1‑difluoroethyl)‑5‑fluoroaniline place it in the optimal range for CNS‑penetrant or orally bioavailable leads, offering a measurable advantage over more lipophilic CF₃ analogs (logP ~2.5) or more basic non‑fluorinated anilines (pKa ~4.6) [1][2]. This compound can be used to dial in the desired ADME profile while maintaining core pharmacophore geometry.

Agrochemical Intermediate Development: Balancing Environmental Stability and Bioactivity

Modern fungicide and herbicide design increasingly relies on fluorinated motifs to improve metabolic stability and target specificity. The difluoroethyl group in 3‑(1,1‑difluoroethyl)‑5‑fluoroaniline is expected to resist oxidative degradation better than ethyl analogs [1], potentially extending the half‑life of the final active ingredient in the field. This property, combined with the electronic influence of the 5‑fluoro substituent, makes it a valuable intermediate for designing next‑generation crop protection agents with improved persistence‑mobility profiles.

Chemical Biology Probe Synthesis: Exploiting Unique Reactivity for Selective Bioconjugation

The distinct electronic environment of 3‑(1,1‑difluoroethyl)‑5‑fluoroaniline influences its nucleophilicity and hydrogen‑bond donor capacity, enabling selective derivatization strategies that are not possible with simpler anilines. This selectivity is valuable in the construction of activity‑based probes or fluorescent reporters where precise functionalisation is required [2]. The compound’s accessible synthesis via photoinduced difluoroalkylation further supports its use in academic and industrial probe development programs.

Material Science Precursor: Fluorinated Monomers for Advanced Polymers

Fluorinated anilines are key monomers for specialty polyurethane and epoxy coatings. The combination of a difluoroethyl side chain and a ring fluorine in 3‑(1,1‑difluoroethyl)‑5‑fluoroaniline offers a unique balance of hydrophobicity and thermal stability that can be exploited in the design of high‑performance materials. While quantitative polymer data are scarce, the monomer’s predicted properties strongly suggest utility in applications requiring controlled dielectric constants or enhanced chemical resistance.

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